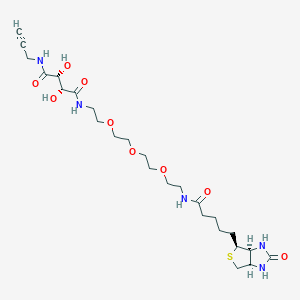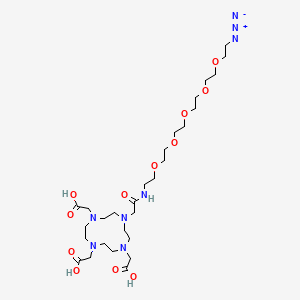
DS-1205
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DS-1205, also known as DS-1205b, is a selective and potent AXL kinase inhibitor with IC50 of 1.3 nM. DS-1205 potently inhibited the hGAS6-induced migration in vitro with EC50 of 2.7 nM. DS-1205b monotherapy exerted significant antitumor activity in an NIH3T3-AXL allograft model. In an HCC827 xenograft model, combination treatment with DS-1205b and osimertinib significantly delayed on the onset of tumor resistance compared to osimertinib alone in a manner proportional to DS-1205b does. DS-1205b also showed a similar resistance delay effect with erlotinib combination in the same xenograft model.
Scientific Research Applications
Design Science Research Methodology
Design Science Research Methodology in Information Systems Research (Peffers et al., 2007): Discusses a methodology for conducting design science research in information systems, important for creating successful artifacts in this discipline.
Design Science Philosophy of Research in Information Science and Technology
(Bax, 2015): Analyzes the Design Science Research paradigm as a framework for scientific research in information and technology.
Design Science Research Process A Model for Producing and Presenting Information Systems Research
(Peffers et al., 2020): Presents a process for carrying out design science research in information systems with case studies demonstrating its use.
Applications in Various Fields
The DSSAT Cropping System Model (Jones et al., 2003): Explores the decision support system for agrotechnology transfer, a tool used by researchers in agricultural technology.
Matching Method to Problem A Developmental Science Perspective
(Bergman & Vargha, 2013): Discusses the alignment of scientific problems and methods in developmental research, emphasizing measurement issues and statistical methods.
Design Science Research Opportunities in Health Care (Hevner & Wickramasinghe, 2018): Identifies opportunities for using Design Science Research to design innovations in healthcare.
Knowledge Accumulation in Design Science Research (Reining et al., 2022): Addresses the lack of cumulative research in Design Science Research in information systems and proposes a process model for scientific progress.
On Expanding the Scope of Design Science in IS Research (Briggs & Schwabe, 2011): Advocates for expanding the scope of Design Science Research beyond its engineering roots to include all modes of scientific inquiry.
Design Science Research Strengthened Integrating Co-creation and Co-design
(Montero & Kapinga, 2019): Suggests strengthening Design Science Research by including elements of co-creation and co-design.
properties
Product Name |
DS-1205 |
|---|---|
IUPAC Name |
N/A |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DS-1205; DS 1205; DS1205; DS-1205b; DS 1205b; DS1205b; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(10Z,14Z)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,20,21,22,23,24-hexahydroporphyrin-2-yl]propanoic acid](/img/structure/B1192573.png)



![4-[[3-[4-(3-Aminopropylamino)butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192588.png)

![benzyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]oxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1192593.png)